molecular formula C14H11BrN4O B6626739 5-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)pyrazine-2-carbonitrile

5-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)pyrazine-2-carbonitrile

Cat. No.: B6626739
M. Wt: 331.17 g/mol
InChI Key: FRDOJVKJCVJCJD-UHFFFAOYSA-N
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Description

5-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)pyrazine-2-carbonitrile is a complex organic compound that features a benzoxazepine ring fused with a pyrazine ring

Properties

IUPAC Name

5-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)pyrazine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O/c15-11-1-2-13-10(5-11)9-19(3-4-20-13)14-8-17-12(6-16)7-18-14/h1-2,5,7-8H,3-4,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRDOJVKJCVJCJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1C3=NC=C(N=C3)C#N)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)pyrazine-2-carbonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often involving continuous flow reactors and automated systems to handle the complex reaction sequences .

Chemical Reactions Analysis

Types of Reactions

5-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)pyrazine-2-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce different functional groups like alkyl or aryl groups .

Scientific Research Applications

5-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)pyrazine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for 5-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-(7-bromo-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)pyrazine-2-carbonitrile apart is its unique combination of the benzoxazepine and pyrazine rings, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development .

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